2-Iminobiotin hydrobromide

Nitric Oxide Synthase Inhibition Structure-Activity Relationship Biotin Analogs

2-Iminobiotin hydrobromide (CAS 76985-52-9; synonyms: Guanidinobiotin hydrobromide, 2-IB) is a cyclic guanidino analog of biotin (Vitamin B7) that functions as a reversible inhibitor of nitric oxide synthases, specifically neuronal NOS (nNOS) and inducible NOS (iNOS). Unlike its parent compound biotin, which exhibits no NOS inhibitory activity, 2-iminobiotin hydrobromide derives its bioactivity from the guanidino group that substitutes the urea moiety of biotin.

Molecular Formula C10H18BrN3O2S
Molecular Weight 324.237
CAS No. 76985-52-9
Cat. No. B565887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iminobiotin hydrobromide
CAS76985-52-9
Synonyms[3aS-(3aα,4β,6aα)]-2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-pentanoic Acid Monohydrobromide
Molecular FormulaC10H18BrN3O2S
Molecular Weight324.237
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br
InChIInChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1
InChIKeyJKIJLCYOCQWMQL-UFLZEWODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iminobiotin Hydrobromide (CAS 76985-52-9): Biotin Analog and Reversible nNOS/iNOS Inhibitor for Neuroprotection Research


2-Iminobiotin hydrobromide (CAS 76985-52-9; synonyms: Guanidinobiotin hydrobromide, 2-IB) is a cyclic guanidino analog of biotin (Vitamin B7) that functions as a reversible inhibitor of nitric oxide synthases, specifically neuronal NOS (nNOS) and inducible NOS (iNOS) [1]. Unlike its parent compound biotin, which exhibits no NOS inhibitory activity, 2-iminobiotin hydrobromide derives its bioactivity from the guanidino group that substitutes the urea moiety of biotin [1]. The compound has advanced through multiple phase 2 clinical investigations for neuroprotection following cardiac arrest and ischemic stroke, establishing a translational evidence base uncommon among NOS inhibitors [2].

Why 2-Iminobiotin Hydrobromide Cannot Be Substituted by Other NOS Inhibitors in Neuroprotection Studies


Generic substitution among NOS inhibitors is scientifically unsound due to profound differences in isoform selectivity profiles and translational validation status. 2-Iminobiotin hydrobromide selectively inhibits nNOS and iNOS while lacking affinity for endothelial NOS (eNOS), a property that preserves vascular homeostasis during therapeutic intervention [1]. In contrast, widely available NOS inhibitors such as L-NAME non-selectively inhibit all three isoforms, including eNOS, which compromises cardiovascular stability and limits in vivo utility [2]. More critically, 2-iminobiotin hydrobromide is supported by completed phase 2 clinical investigations in cardiac arrest and ischemic stroke patients demonstrating safety and tolerability, whereas most comparator NOS inhibitors remain confined to preclinical research without human validation [3]. These divergent selectivity and translational profiles preclude meaningful interchangeability.

2-Iminobiotin Hydrobromide Quantitative Differentiation Evidence Against Comparator NOS Inhibitors


Guanidino Group Confers NOS Inhibitory Activity Absent in Biotin and Thiobiotin

2-Iminobiotin hydrobromide inhibits murine iNOS and rat n-cNOS with Ki values of 21.8 μM and 37.5 μM, respectively. In contrast, the structurally analogous urea and thiourea compounds, biotin and thiobiotin, exhibit no detectable NOS inhibition under identical assay conditions, demonstrating that the guanidino group is the essential pharmacophore for NOS binding [1].

Nitric Oxide Synthase Inhibition Structure-Activity Relationship Biotin Analogs

Isoform Selectivity Profile: nNOS/iNOS Inhibition with eNOS Sparing

2-Iminobiotin hydrobromide selectively inhibits nNOS and iNOS with Ki values of 21.8-37.5 μM while demonstrating no activity against endothelial NOS (eNOS). In comparison, L-NAME non-selectively inhibits all three isoforms with Ki values of 15 nM (nNOS), 39 nM (eNOS), and 4.4 μM (iNOS), resulting in eNOS inhibition that can elevate blood pressure and compromise vascular function [1].

Isoform Selectivity Neuroprotection Cardiovascular Safety

In Vivo Neuroprotection in Four-Vessel Occlusion Model of Global Ischemia

In a four-vessel occlusion (4VO) rat model mimicking cardiac arrest, subcutaneous administration of 2-iminobiotin hydrobromide at 1.1-30 mg/kg/dose (three doses every 12 hours, initiated at reperfusion) produced significant preservation of memory function on day 32 post-ischemia across all dose groups compared to vehicle-treated controls [1].

Global Cerebral Ischemia Cognitive Preservation Cardiac Arrest Model

Clinical Phase 2 Safety and Mortality Signal in Ischemic Stroke Patients

In a single-center, randomized, placebo-controlled phase 2a clinical trial (n=40), 2-iminobiotin hydrobromide administered via continuous 24-hour infusion to ischemic stroke patients was associated with 15% mortality (3/20) compared to 40% mortality (8/20) in the placebo group, with no adverse events related to study drug and comparable vital parameters between groups [1].

Ischemic Stroke Clinical Translation Pharmacokinetics

Superimposed Neuroprotection with Hypothermia in Human Neuronal Cells

In human neuronal cells subjected to hypoxia, 2-iminobiotin hydrobromide at low concentrations (10-30 ng/mL) superimposed on hypothermia abrogated the hypoxia-induced increase in lactate dehydrogenase (LDH) release, returning LDH levels to normoxic control values. This combinatorial effect is not observed with vehicle-treated hypothermic controls or with normothermia alone .

Hypoxia Therapeutic Hypothermia Neuronal Cell Culture

DMSO Solubility Profile Supports In Vitro and In Vivo Formulation Feasibility

2-Iminobiotin hydrobromide exhibits high DMSO solubility of 125 mg/mL (385.52 mM) with ultrasonic assistance, enabling preparation of concentrated stock solutions for in vitro assays and facilitating formulation development for in vivo studies. This solubility is substantially higher than the free base form (2-iminobiotin) which reports DMSO solubility of 12.5 mg/mL (51.37 mM), representing a 7.5-fold improvement .

Solubility Formulation Compound Handling

Optimal Research and Industrial Use Cases for 2-Iminobiotin Hydrobromide (CAS 76985-52-9)


Preclinical Neuroprotection Studies in Global and Focal Ischemia Models

2-Iminobiotin hydrobromide is uniquely validated in both four-vessel occlusion (4VO) global ischemia and hypoxia-ischemia neonatal rat models, demonstrating significant preservation of memory function and reduction of histological brain damage. Researchers investigating neuroprotection after cardiac arrest, perinatal asphyxia, or ischemic stroke should prioritize this compound due to its established in vivo efficacy across dose ranges of 1.1-30 mg/kg/dose and its demonstrated combinatorial benefit with therapeutic hypothermia [1][2].

Translational Research Requiring Clinical-Grade NOS Inhibitors with Human Safety Data

For programs advancing toward clinical translation, 2-iminobiotin hydrobromide offers a critical advantage: completed phase 2 investigations in both adult cardiac arrest and ischemic stroke patients, with established safety, tolerability, and pharmacokinetic parameters. This human validation is absent for comparator NOS inhibitors such as 7-nitroindazole and aminoguanidine, which remain preclinical tools. Procurement of 2-iminobiotin hydrobromide enables seamless transition from preclinical efficacy studies to IND-enabling work with a compound of known human exposure characteristics [3][4].

Mechanistic Studies of nNOS/iNOS Selective Inhibition Without eNOS Interference

Investigators studying the isoform-specific roles of nNOS and iNOS in neuroinflammation, excitotoxicity, or ischemia-reperfusion injury should select 2-iminobiotin hydrobromide over non-selective inhibitors like L-NAME. The compound's eNOS-sparing profile prevents confounding vascular effects that complicate interpretation of in vivo studies. This selectivity enables cleaner dissection of neuronal and inducible NOS contributions to pathophysiology without the cardiovascular liability introduced by eNOS inhibition [5].

Combination Studies with Therapeutic Hypothermia in Perinatal Asphyxia Research

2-Iminobiotin hydrobromide demonstrates additive neuroprotection when combined with hypothermia in human neuronal cell models, reducing hypoxia-induced LDH release to normoxic levels. This property is directly relevant to neonatal hypoxia-ischemia research, where therapeutic hypothermia is standard care but provides incomplete neuroprotection. The compound is currently under investigation in a phase 2 clinical trial (2-STEP study) evaluating safety and pharmacokinetics in neonates with moderate to severe perinatal asphyxia receiving therapeutic hypothermia [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iminobiotin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.